molecular formula C6H5BrN2O2 B13002341 3-Bromo-6-methylpyrazine-2-carboxylic acid

3-Bromo-6-methylpyrazine-2-carboxylic acid

Katalognummer: B13002341
Molekulargewicht: 217.02 g/mol
InChI-Schlüssel: KMUFZXFVQCUFIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-6-methylpyrazine-2-carboxylic acid is an organic compound with the molecular formula C6H5BrN2O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methylpyrazine-2-carboxylic acid typically involves the bromination of 6-methylpyrazine-2-carboxylic acid. One common method is to dissolve 6-methylpyrazine-2-carboxylic acid in glacial acetic acid and add bromine dropwise while maintaining the reaction mixture at a controlled temperature. The reaction is usually carried out at room temperature for a specified period to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-6-methylpyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions are employed.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or aldehydes.

Wissenschaftliche Forschungsanwendungen

3-Bromo-6-methylpyrazine-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Bromo-6-methylpyrazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-6-bromopyrazine-2-carboxylic acid: Similar structure but with an amino group instead of a methyl group.

    6-Bromo-3-methylpyrazine-2-carboxylic acid: Similar structure but with the bromine and methyl groups in different positions.

    3-Bromo-2-methylpyrazine-6-carboxylic acid: Similar structure but with the carboxylic acid group in a different position.

Uniqueness

3-Bromo-6-methylpyrazine-2-carboxylic acid is unique due to the specific positioning of the bromine, methyl, and carboxylic acid groups, which confer distinct chemical properties and reactivity. This unique structure makes it valuable for specific synthetic applications and research studies .

Eigenschaften

Molekularformel

C6H5BrN2O2

Molekulargewicht

217.02 g/mol

IUPAC-Name

3-bromo-6-methylpyrazine-2-carboxylic acid

InChI

InChI=1S/C6H5BrN2O2/c1-3-2-8-5(7)4(9-3)6(10)11/h2H,1H3,(H,10,11)

InChI-Schlüssel

KMUFZXFVQCUFIR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(C(=N1)C(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.